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molecular formula C14H13BrO B8504006 alpha-Bromoisopropyl 2-naphthyl ketone

alpha-Bromoisopropyl 2-naphthyl ketone

Cat. No. B8504006
M. Wt: 277.16 g/mol
InChI Key: ACKJKOBAACDJOR-UHFFFAOYSA-N
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Patent
US07829501B2

Procedure details

2.16 g of phenyltrimethylammonium tribromide was added to a mixture comprising 1.14 g of 2-naphthyl isopropyl ketone and 25 ml of tetrahydrofuran, and the mixture was reacted at room temperature for 3 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 1.59 g of oily α-bromoisopropyl 2-naphthyl ketone.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[CH:34]([C:37]([C:39]1[CH:48]=[CH:47][C:46]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH:40]=1)=[O:38])([CH3:36])[CH3:35]>O1CCCC1>[CH:40]1[C:41]2[C:46](=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:47]=[CH:48][C:39]=1[C:37]([C:34]([Br:1])([CH3:36])[CH3:35])=[O:38] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)C(C)(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: CALCULATEDPERCENTYIELD 172.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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